molecular formula C11H18O2 B14707473 4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one CAS No. 22252-96-6

4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one

Cat. No.: B14707473
CAS No.: 22252-96-6
M. Wt: 182.26 g/mol
InChI Key: DHQHUIAZXSDYLP-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanone, featuring a tert-butyl group and a hydroxymethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-tert-butylcyclohexanone with formaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-tert-butylcyclohexanone in a suitable solvent such as ethanol.
  • Add an aqueous solution of formaldehyde and a base, such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexanone
  • 4-tert-Butyl-2-methylcyclohexanone
  • 4-tert-Butyl-2-oxocyclohexanone

Uniqueness

4-tert-Butyl-2-(hydroxymethylidene)cyclohexan-1-one is unique due to the presence of both a tert-butyl group and a hydroxymethylidene group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

22252-96-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-tert-butyl-2-(hydroxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7,9,12H,4-6H2,1-3H3

InChI Key

DHQHUIAZXSDYLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=O)C(=CO)C1

Origin of Product

United States

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